AC-430

Vue d'ensemble

Description

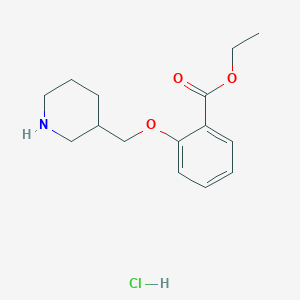

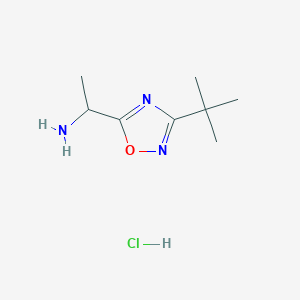

AC-430 est un inhibiteur de la janus kinase 2 (JAK2), une petite molécule puissante et sélective en cours d'investigation. Il est développé par Ambit Biosciences, désormais propriété de Daiichi Sankyo, pour le traitement du cancer et des maladies auto-immunes . This compound est l'isomère optique ®, bien que l'isomère (S) et le racémique soient également décrits dans les descriptions de brevets .

Mécanisme D'action

Target of Action

The primary target of (4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol;hydrobromide, also known as AC-430, is Janus kinase 2 (JAK2) . JAK2 is a type of protein tyrosine kinase involved in the JAK-STAT signaling pathway, which is crucial for various biological processes such as cell growth, differentiation, and immune response .

Mode of Action

This compound acts as a potent and selective inhibitor of JAK2 . By binding to JAK2, it prevents the activation of this kinase, thereby inhibiting the phosphorylation and activation of STAT proteins, which are the downstream effectors in the JAK-STAT signaling pathway .

Biochemical Pathways

The inhibition of JAK2 by this compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .

Pharmacokinetics

A phase 1 clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple oral doses of this compound . The compound was administered orally under fasting conditions .

Result of Action

The inhibition of JAK2 by this compound can lead to the modulation of gene expression related to cell growth, differentiation, and immune response . This can result in the control of cellular processes that may be dysregulated in conditions such as cancer and autoimmune diseases .

Analyse Biochimique

Biochemical Properties

AC-430 plays a crucial role in biochemical reactions by inhibiting the activity of JAK2, a tyrosine-protein kinase involved in various signaling pathways . This inhibition affects several downstream processes, including cell proliferation and differentiation. This compound interacts with JAK2 by binding to its active site, thereby preventing the phosphorylation of key substrates . This interaction is highly specific, making this compound a valuable tool for studying JAK2-related pathways and diseases.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. By inhibiting JAK2, this compound disrupts cell signaling pathways that are critical for cell growth and survival . This disruption leads to altered gene expression and changes in cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation . Additionally, this compound affects immune cells by modulating cytokine signaling, which can influence immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of JAK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, such as STAT proteins, which are essential for transmitting signals from cytokine receptors to the nucleus . As a result, this compound can modulate gene expression and cellular responses to external stimuli. The specificity of this compound for JAK2 over other kinases is a key factor in its effectiveness and reduced off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro experiments have demonstrated that this compound can maintain its inhibitory effects on JAK2 for several hours, but prolonged exposure may lead to degradation and reduced efficacy . Long-term studies in vivo have indicated that this compound can have sustained effects on cellular function, although the exact duration of these effects can depend on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits JAK2 activity without causing significant toxicity . Higher doses can lead to adverse effects, including hematological abnormalities and organ toxicity . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve therapeutic benefits. These findings highlight the importance of optimizing dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with JAK2 . By inhibiting JAK2, this compound can affect the metabolism of cytokines and growth factors that rely on JAK2 signaling . This inhibition can alter metabolic flux and the levels of various metabolites, impacting cellular energy production and biosynthesis . Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments where JAK2 is localized . This compound may also interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound can affect its activity and efficacy, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its target, JAK2, which is found in the cytoplasm and associated with the cell membrane . This compound can localize to these areas, where it exerts its inhibitory effects on JAK2 . Post-translational modifications and targeting signals may also influence the distribution of this compound within cells, directing it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Méthodes De Préparation

La préparation d'AC-430 implique la synthèse de sels d'hydrobromure de (4-fluorophényl)(4-(5-méthyl-1H-pyrazol-3-ylamino)quinazolin-2-yl)méthanol. Les conditions de réaction comprennent l'utilisation de bromure d'hydrogène dans l'éthanol et l'eau sous reflux . Les méthodes de production industrielle ne sont pas décrites en détail dans la littérature disponible, mais la synthèse implique généralement plusieurs étapes pour garantir la pureté et l'efficacité du composé.

Analyse Des Réactions Chimiques

AC-430 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent des réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinazoline, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

This compound a été étudié pour diverses applications de recherche scientifique, notamment :

Chimie : En tant qu'inhibiteur de JAK2, this compound est utilisé dans l'étude des voies de transduction du signal et de l'inhibition enzymatique.

Biologie : Il est utilisé pour comprendre le rôle de JAK2 dans les processus cellulaires et ses implications dans les maladies.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la janus kinase 2 (JAK2), une tyrosine-protéine kinase impliquée dans les voies de signalisation de diverses cytokines et facteurs de croissance . En inhibant JAK2, this compound perturbe la voie de signalisation JAK-STAT, qui est essentielle à la prolifération et à la survie de certaines cellules cancéreuses et cellules immunitaires .

Applications De Recherche Scientifique

AC-430 has been investigated for various scientific research applications, including:

Chemistry: As a JAK2 inhibitor, this compound is used in the study of signal transduction pathways and enzyme inhibition.

Biology: It is used to understand the role of JAK2 in cellular processes and its implications in diseases.

Industry: The compound is used in the development of new therapeutic agents and in drug discovery research.

Comparaison Avec Des Composés Similaires

AC-430 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de JAK2. Les composés similaires comprennent :

Ruxolitinib : Un autre inhibiteur de JAK2 utilisé pour le traitement de la myélofibrose et de la polycythémie vraie.

Tofacitinib : Un inhibiteur de JAK utilisé pour le traitement de la polyarthrite rhumatoïde et de l'arthrite psoriasique.

Baricitinib : Un inhibiteur de JAK utilisé pour le traitement de la polyarthrite rhumatoïde.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité, leur puissance et leurs applications thérapeutiques .

Propriétés

IUPAC Name |

(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O.BrH/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12;/h2-10,17,26H,1H3,(H2,21,22,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLABSVIPVOENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of Glenium® ACE 430 on concrete freeze-thaw resistance compared to naphthalene-formaldehyde superplasticizers?

A: Research indicates that when concrete mix proportions, water-to-cement ratio, and fluidity are kept constant, utilizing Glenium® ACE 430 as a superplasticizer, compared to the naphthalene-formaldehyde-based SP-1, leads to a notable enhancement in concrete freeze-thaw resistance. Specifically, the concrete grade increased from F2300 to F2400. [] This improvement is attributed to the distinct chemical properties and mechanisms of action of polycarboxylate superplasticizers like Glenium® ACE 430.

Q2: How does Glenium® ACE 430 affect the internal structure of cement paste in concrete?

A: Studies employing phase composition analysis of cement paste revealed that using Glenium® ACE 430, especially in conjunction with silica fume, promotes the formation of a denser cement matrix. [] This denser structure arises from the improved dispersion of cement particles facilitated by Glenium® ACE 430, leading to enhanced packing density and reduced porosity within the cement paste.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)

![3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440777.png)

![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)

![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)

![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)

![3-[(3-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1440785.png)

![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)

![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)